molecular formula C5H7ClN2O3S B1374497 5-(Chloromethyl)-3-(methanesulfonylmethyl)-1,2,4-oxadiazole CAS No. 1249097-88-8

5-(Chloromethyl)-3-(methanesulfonylmethyl)-1,2,4-oxadiazole

Cat. No. B1374497
M. Wt: 210.64 g/mol
InChI Key: ISZMIBGGILRMTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use in industry or research.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product. It may also discuss the challenges and efficiencies of the synthesis process.



Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and stability. It may also involve mechanistic studies to understand how these reactions occur.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It also includes studying the compound’s chemical stability and reactivity.


Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Aryl-Oxadiazoles

    5-(Chloromethyl)-3-(methanesulfonylmethyl)-1,2,4-oxadiazole is used in the synthesis of various aryl-oxadiazoles, which are valuable intermediates in organic synthesis. For instance, 2-aryl-5-aminomethyl- and -5-thiomethyl-1,3,4-oxadiazoles were synthesized from corresponding chloromethyl derivatives, showcasing the utility of this compound in creating structurally diverse molecules (Kiss-Szikszai et al., 2001).

  • Reactions with KCN

    A study reported the reaction of 5-(chloromethyl)-3-substituted-phenyl-1,2,4-oxadiazoles with potassium cyanide (KCN), leading to the production of acetonitriles and alkanes. This reaction pathway offers insights into the chemical behavior of 5-(chloromethyl)-3-(methanesulfonylmethyl)-1,2,4-oxadiazole under different conditions (Sağırlı & Dürüst, 2018).

Biological and Medicinal Applications

  • Antihypertensive Activity

    Some derivatives of 1,2,4-oxadiazole, including those synthesized from 5-(chloromethyl)-3-(methanesulfonylmethyl)-1,2,4-oxadiazole, have shown antihypertensive activity in animal models. This indicates potential applications in the development of new medications for treating high blood pressure (Santilli & Morris, 1979).

  • Spectral Analysis and Biological Evaluation

    Derivatives of 1,3,4-oxadiazole, which can be synthesized from 5-(chloromethyl)-3-(methanesulfonylmethyl)-1,2,4-oxadiazole, have been evaluated for their biological activities. Spectroscopic techniques helped in elucidating their structures, and these compounds were screened for various biological activities, highlighting the compound's role in medicinal chemistry (Khalid et al., 2016).

  • Synthesis of Novel Tri-Heterocyclic Benzamides

    Oxadiazoles, including those derived from 5-(chloromethyl)-3-(methanesulfonylmethyl)-1,2,4-oxadiazole, are essential in creating novel benzamides with potential therapeutic applications. Their hemolytic profiles and diverse biological effects, such as anti-inflammatory and antimicrobial activities, are of particular interest (Abbasi et al., 2018).

Advanced Material Synthesis

  • Preparation of Fused s-Triazoles: This compound is used in the synthesis of fused s-triazoles, which are important in the field of materials science. The reactions involve intramolecular ring transformations, demonstrating the versatility of 5-(chloromethyl)-3-(methanesulfonylmethyl)-1,2,4-oxadiazole in synthesizing complex heterocyclic structures (Sasaki, Ohno & Ito, 1984).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and safe handling procedures.


Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or mechanistic studies.


properties

IUPAC Name

5-(chloromethyl)-3-(methylsulfonylmethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O3S/c1-12(9,10)3-4-7-5(2-6)11-8-4/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZMIBGGILRMTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=NOC(=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-3-(methanesulfonylmethyl)-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Chloromethyl)-3-(methanesulfonylmethyl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-(Chloromethyl)-3-(methanesulfonylmethyl)-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
5-(Chloromethyl)-3-(methanesulfonylmethyl)-1,2,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
5-(Chloromethyl)-3-(methanesulfonylmethyl)-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
5-(Chloromethyl)-3-(methanesulfonylmethyl)-1,2,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
5-(Chloromethyl)-3-(methanesulfonylmethyl)-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.